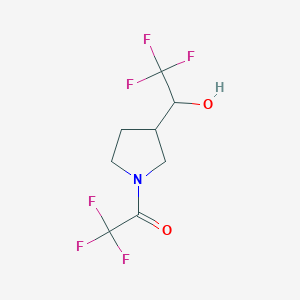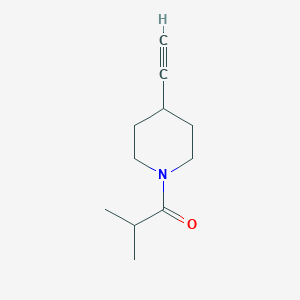
Biotin-PEG4-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-CH2COOH is a biotinylation reagent that consists of biotin, a polyethylene glycol (PEG) spacer, and a carboxylic acid group. Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer imparts water solubility to the biotinylated molecule, making it useful in various biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-CH2COOH typically involves the conjugation of biotin with a PEG spacer and a carboxylic acid group. One common method is to start with biotin and react it with a PEG derivative that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions (pH 7-9) to form an amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically lyophilized and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG4-CH2COOH can undergo various chemical reactions, including:
Nucleophilic substitution: The carboxylic acid group can react with nucleophiles to form esters or amides.
Click chemistry: The PEG spacer can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alcohols or amines, and the reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Click chemistry: The reaction requires a copper catalyst and an azide-containing molecule.
Major Products
Esters and amides: Formed from nucleophilic substitution reactions.
Triazoles: Formed from click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG4-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used for biotinylation of small molecules and polymers to facilitate their detection and purification.
Wirkmechanismus
Biotin-PEG4-CH2COOH exerts its effects through the high-affinity binding of biotin to avidin or streptavidin proteins. This interaction is rapid and stable, allowing for the efficient capture and detection of biotinylated molecules. The PEG spacer enhances the solubility and reduces steric hindrance, facilitating the binding process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a carboxylic acid group.
Biotin-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, making it suitable for copper-free click chemistry
Uniqueness
Biotin-PEG4-CH2COOH is unique due to its carboxylic acid group, which allows for versatile conjugation with various nucleophiles. The PEG spacer provides enhanced solubility and reduced aggregation compared to biotinylation reagents with hydrocarbon spacers .
Eigenschaften
Molekularformel |
C20H35N3O8S |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H35N3O8S/c24-17(4-2-1-3-16-19-15(14-32-16)22-20(27)23-19)21-5-6-28-7-8-29-9-10-30-11-12-31-13-18(25)26/h15-16,19H,1-14H2,(H,21,24)(H,25,26)(H2,22,23,27) |
InChI-Schlüssel |
WXNAEKQNQXXLGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)







![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)
